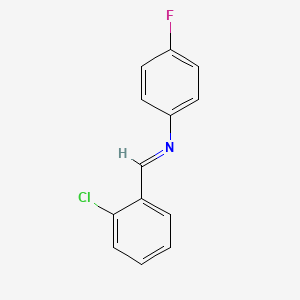

N-(2-Chlorobenzylidene)-4-fluoroaniline

描述

Significance of Schiff Bases (Imines) in Contemporary Chemical Research

Schiff bases, also known as imines, are a cornerstone of modern chemical research due to their synthetic versatility and diverse applications. acgpubs.org First reported by Hugo Schiff in the 19th century, these compounds are typically formed through the condensation of a primary amine with an aldehyde or a ketone. ijcrcps.com The defining feature of a Schiff base is the azomethine or imine group (-C=N-), where the nitrogen atom is connected to an aryl or alkyl group, but not hydrogen. ijcrcps.com

The significance of Schiff bases spans multiple fields:

Medicinal and Pharmaceutical Chemistry: They exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. nih.govnih.gov The imine group is a critical component for their biological actions. ijcrcps.com

Coordination Chemistry: Schiff bases are highly effective ligands capable of forming stable complexes with a wide range of metal ions. These metal complexes are themselves subjects of intense study for applications in catalysis, materials science, and as therapeutic agents.

Organic Synthesis: They serve as crucial intermediates in the synthesis of various organic compounds, including amino acids and heterocyclic systems.

Analytical Chemistry: Certain Schiff bases are utilized in analytical methods for the detection and quantification of metal ions.

Materials Science: They are investigated for properties such as photochromism and thermochromism, which are of interest for developing molecular switches and other advanced materials. nih.gov

Contextualizing Halogenated N-Benzylideneanilines in Organic Synthesis and Medicinal Chemistry

The introduction of halogen atoms into the structure of N-benzylideneanilines, such as N-(2-Chlorobenzylidene)-4-fluoroaniline, profoundly influences their chemical behavior and biological potential. Halogens are widely used substituents in medicinal chemistry to enhance properties like metabolic stability, binding affinity to biological targets, and lipophilicity. nih.gov

Research has shown that halogenated Schiff bases are potent antimicrobial agents. ijcrcps.com For instance, studies on various chloro-substituted Schiff bases have demonstrated broad-spectrum antibacterial and antifungal activity. ijcrcps.com The presence of fluorine, in particular, is a common strategy in drug design, as the C-F bond is strong and fluorine's high electronegativity can alter the electronic properties of a molecule, often leading to enhanced biological efficacy. nih.gov For example, fluorinated benzothiazoles have been developed as antitumor agents, and fluorinated thiosemicarbazides have shown promising antibacterial activity against pathogenic strains like Staphylococcus aureus. nih.gov

In organic synthesis and crystal engineering, halogenation affects the solid-state properties of these molecules. The substitution pattern can lead to different crystal packing arrangements and, in some cases, polymorphism—the ability of a compound to exist in multiple crystalline forms. This phenomenon has been observed in several N-benzylideneaniline derivatives. nih.gov

Research Trajectories and Academic Relevance of this compound

The academic relevance of this compound stems from its identity as a di-halogenated Schiff base, placing it at the intersection of several key research areas. Its synthesis typically involves a straightforward condensation reaction between 2-chlorobenzaldehyde (B119727) and 4-fluoroaniline (B128567), often by refluxing the reactants in an alcohol solvent like methanol (B129727) or ethanol. nih.govnih.gov

While specific, in-depth studies on the biological or physical properties of this compound are not extensively documented in publicly available literature, its structural analogues have been the subject of significant research. This provides a clear trajectory for future investigations. For instance, research on (E)-4-Bromo-N-(2-chlorobenzylidene)aniline, a closely related compound, has detailed its crystal structure and confirmed its E configuration about the C=N double bond. nih.gov The structural parameters of this analogue offer valuable insight into the expected molecular geometry of this compound.

Table 2: Crystallographic Data for the Analogue Compound (E)-4-Bromo-N-(2-chlorobenzylidene)aniline

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₉BrClN nih.gov |

| Crystal System | Monoclinic nih.gov |

| Space Group | P2₁/n researchgate.net |

| a (Å) | 15.243 (13) nih.gov |

| b (Å) | 4.020 (4) nih.gov |

| c (Å) | 20.142 (18) nih.gov |

| **β (°) ** | 103.248 (8) nih.gov |

| **Volume (ų) ** | 1201.4 (18) nih.gov |

| Dihedral Angle (rings) | 49.8 (2)° nih.gov |

Data presented for (E)-4-Bromo-N-(2-chlorobenzylidene)aniline as a representative analogue.

The academic interest in this compound is driven by the potential for its halogen atoms to modulate its activity. Studies on other benzylideneanilines containing a 4-fluoroaniline moiety have demonstrated activities such as carbonic anhydrase inhibition and nonlinear optical (NLO) properties. acgpubs.orgresearchgate.net The combination of a 2-chloro substitution on the benzylidene ring and a 4-fluoro substitution on the aniline (B41778) ring makes this compound a prime candidate for screening in antimicrobial, anticancer, and materials science research programs. ijcrcps.comnih.gov Future research would likely focus on single-crystal X-ray diffraction to confirm its precise solid-state structure, computational studies using Density Functional Theory (DFT) to understand its electronic properties, and comprehensive biological assays to uncover its therapeutic potential.

Structure

3D Structure

属性

IUPAC Name |

1-(2-chlorophenyl)-N-(4-fluorophenyl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClFN/c14-13-4-2-1-3-10(13)9-16-12-7-5-11(15)6-8-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATANUIRVTSYJNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584576 | |

| Record name | (E)-1-(2-Chlorophenyl)-N-(4-fluorophenyl)methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75020-01-8 | |

| Record name | (E)-1-(2-Chlorophenyl)-N-(4-fluorophenyl)methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Chlorobenzylidene)-4-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N 2 Chlorobenzylidene 4 Fluoroaniline and Its Derivatives

Classical Condensation Approaches for Imine Formation

The traditional and most direct method for synthesizing N-(2-Chlorobenzylidene)-4-fluoroaniline is the condensation reaction between 2-chlorobenzaldehyde (B119727) and 4-fluoroaniline (B128567). masterorganicchemistry.comnih.gov This reversible reaction typically involves the elimination of a water molecule and is often catalyzed by acid. masterorganicchemistry.comlibretexts.org The general mechanism proceeds through the nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde, forming a carbinolamine intermediate. libretexts.org Subsequent protonation of the hydroxyl group facilitates its removal as water, leading to the formation of an iminium ion, which is then deprotonated to yield the final imine product. libretexts.org

Optimized Reaction Conditions and Yield Enhancement

To drive the equilibrium towards the product and maximize the yield of this compound, various strategies can be employed. A common approach is the removal of water as it is formed, which can be accomplished through azeotropic distillation using a Dean-Stark apparatus. nih.govpeerj.com Alternatively, the use of dehydrating agents such as anhydrous magnesium sulfate (B86663) or molecular sieves can effectively sequester the water byproduct. acs.org

The pH of the reaction medium is a critical parameter that must be carefully controlled. libretexts.orglumenlearning.com The reaction rate is generally optimal around a pH of 5. At higher pH values, there is insufficient acid to protonate the hydroxyl group of the carbinolamine intermediate, hindering the elimination of water. lumenlearning.com Conversely, at very low pH, the amine reactant becomes protonated, rendering it non-nucleophilic and thus inhibiting the initial addition step. lumenlearning.com

Microwave irradiation has also been explored as a means to accelerate the reaction, often leading to significantly shorter reaction times and high yields, sometimes even in the absence of a solvent or catalyst. organic-chemistry.org

Solvent Effects and Reaction Kinetics

The choice of solvent can significantly influence the rate and equilibrium of imine formation. While the reaction can be performed in a variety of organic solvents, the kinetics are often enhanced in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) compared to protic solvents like methanol (B129727). rsc.org This is attributed to the ability of polar aprotic solvents to solvate the transition state effectively. The use of multi-parameter solvent descriptors, such as the Kamlet-Taft parameters, can aid in quantifying these solvent effects and optimizing solvent selection for improved reaction kinetics. rsc.org

Kinetic studies have shown that the formation of imines can exhibit complex rate laws. For instance, some reactions have been observed to follow third-order kinetics, with a second-order dependence on the aldehyde concentration. semanticscholar.org The rate-determining step can also vary depending on the nucleophilicity of the amine; for weakly nucleophilic amines, the initial addition is often rate-limiting, whereas for more nucleophilic amines, the elimination of water becomes the slower step. masterorganicchemistry.com In some systems, kinetic and thermodynamic products can differ, with one imine forming faster initially (kinetic product) while another is more stable and predominates at equilibrium (thermodynamic product). nih.govacs.org

Catalytic Synthesis Routes

While classical condensation methods are widely used, they often require stoichiometric amounts of reagents and can generate significant waste. Catalytic approaches offer more sustainable and efficient alternatives for the synthesis of imines. rsc.org

Transition-Metal-Catalyzed Systems (e.g., Iron-Catalyzed Acceptorless Dehydrogenative Coupling)

Transition-metal catalysis has emerged as a powerful tool for imine synthesis. rsc.orgrsc.org A particularly promising "green" method is the acceptorless dehydrogenative coupling (ADC) of alcohols and amines. rsc.orgrsc.org This approach avoids the need to pre-synthesize the aldehyde, instead generating it in situ from the corresponding alcohol. Iron, being an earth-abundant and low-toxicity metal, is an attractive catalyst for this transformation. rsc.orgrsc.orgfrontiersin.org

In a typical iron-catalyzed ADC process, an alcohol is first dehydrogenated to form an aldehyde, with the liberation of dihydrogen gas. rsc.org The aldehyde then condenses with an amine to form the imine, releasing a molecule of water. rsc.org This method is highly atom-economical, with the only byproducts being hydrogen and water. rsc.orgrsc.org Heterogeneous iron catalysts are particularly advantageous as they can be easily separated from the reaction mixture and recycled. rsc.orgrsc.org Other transition metals like palladium, copper, and ruthenium have also been successfully employed in catalytic imine synthesis. organic-chemistry.orgrsc.orgacs.org

Green Chemistry Approaches in Imine Synthesis

In addition to catalytic methods, other green chemistry principles are being applied to imine synthesis. acs.org One such approach is the use of more environmentally benign solvents. Supercritical carbon dioxide (sc-CO2) has been utilized as a "traceless" solvent and promoter for imine synthesis. chemistryviews.org In this system, the water byproduct reacts with CO2 to form carbonic acid, which in turn autocatalyzes the condensation reaction. chemistryviews.org

The use of solid acid catalysts, such as Amberlyst® 15, under solventless conditions represents another green alternative. peerj.com This heterogeneous catalyst is inexpensive, commercially available, and easily recyclable, offering high yields and short reaction times at room temperature. peerj.com Micellar catalysis, where the reaction takes place within the hydrophobic core of micelles in an aqueous medium, also presents a sustainable option by avoiding the use of hazardous organic solvents. rsc.orgresearchgate.net

Mechanistic Aspects of Imine Formation in Halogenated Systems

The presence of halogen substituents on either the benzaldehyde (B42025) or aniline (B41778) ring can influence the reactivity and mechanism of imine formation. The electronic effects of halogens are twofold: they are inductively electron-withdrawing but can also act as weak pi-donors through resonance.

The mechanism of imine formation is generally described as a sequence of steps: nucleophilic addition, proton transfer, protonation of the hydroxyl group, elimination of water to form an iminium ion, and final deprotonation. libretexts.orglibretexts.org In halogenated systems, the stability of the intermediates and transition states can be affected by the electronic nature of the substituents. For instance, the electron-withdrawing halogens can influence the pKa of the various species involved in the proton transfer steps.

Nucleophilic Attack: The nitrogen atom of 4-fluoroaniline attacks the carbonyl carbon of 2-chlorobenzaldehyde.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.

Protonation: The hydroxyl group of the carbinolamine is protonated by an acid catalyst.

Elimination: The protonated hydroxyl group leaves as a molecule of water, forming a resonance-stabilized iminium ion.

Deprotonation: A base (which can be the solvent or another amine molecule) removes the proton from the nitrogen to yield the final imine product.

Data Tables

Table 1: Optimized Reaction Conditions for Imine Synthesis

| Catalyst/Method | Reactants | Solvent | Temperature | Time | Yield (%) | Reference |

| Amberlyst® 15 | Aromatic aldehydes, primary amines | Neat | Room Temp | 2-4 h | 72-99 | peerj.com |

| Microwave | Aromatic aldehydes, primary amines | Neat | N/A | 8 min | High | organic-chemistry.org |

| sc-CO2 | Benzaldehyde derivatives, anisidine | sc-CO2 | 35 °C | N/A | ~Quantitative | chemistryviews.org |

| Fe-catalyst (ADC) | Alcohols, amines | N/A | Mild | N/A | Wide range | rsc.orgrsc.org |

Table 2: Solvent Effects on Imine Formation Kinetics

| Solvent | Relative Rate Constant | Key Observation | Reference |

| Dimethyl Sulfoxide (DMSO) | High | Over an order-of-magnitude larger than in methanol. | rsc.org |

| Methanol | Low | Slower reaction rate compared to polar aprotic solvents. | rsc.org |

| Water | Very Low | Reaction is unfavorable due to water being a byproduct. | researchgate.net |

| Micellar Solution | Enhanced | Reaction rate enhanced ~60 times compared to aqueous solution. | researchgate.net |

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For N-(2-Chlorobenzylidene)-4-fluoroaniline, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are particularly insightful.

Proton NMR (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The spectrum of this compound is characterized by distinct signals corresponding to the imine proton and the aromatic protons on its two substituted benzene (B151609) rings.

The most downfield signal is typically that of the azomethine or imine proton (CH=N). For similar (E)-N-benzylideneaniline structures, this proton appears as a singlet in the range of δ 8.3–8.8 ppm, a characteristic chemical shift indicating the formation of the Schiff base. ijcrcps.com The aromatic region of the spectrum, generally between δ 7.0 and 8.2 ppm, shows a complex pattern of multiplets. These signals arise from the eight protons distributed across the 2-chlorobenzylidene and 4-fluoroaniline (B128567) rings. The protons on the 2-chlorobenzylidene ring are influenced by the electron-withdrawing chloro group, while the protons on the 4-fluoroaniline ring are affected by the fluorine atom and the imine linkage. The coupling between adjacent protons and through the fluorine atom (H-F coupling) can further complicate these signals.

Interactive Table: Characteristic ¹H NMR Chemical Shifts

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Imine (CH=N) | 8.3 - 8.8 | Singlet (s) |

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. In this compound, the imine carbon and the aromatic carbons are of primary interest. The azomethine carbon (C=N) signal is particularly diagnostic, typically appearing in the range of δ 158–165 ppm. mdpi.com The formation of the imine is confirmed by the absence of the aldehyde carbonyl carbon signal (around δ 190 ppm) from the starting material, 2-chlorobenzaldehyde (B119727). acs.org

The aromatic carbons resonate in the region of δ 115–150 ppm. The carbon atom bonded to the fluorine (C-F) in the 4-fluoroaniline ring exhibits a large coupling constant (¹JCF), resulting in a doublet. Its chemical shift is significantly influenced by the high electronegativity of fluorine. rsc.org Similarly, the carbon atom bonded to chlorine (C-Cl) in the 2-chlorobenzylidene ring also shows a characteristic chemical shift. acs.org

Interactive Table: Characteristic ¹³C NMR Chemical Shifts

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Imine (C=N) | 158 - 165 |

| Aromatic (C-F) | 155 - 164 (doublet) |

| Aromatic (C-Cl) | 133 - 138 |

Fluorine-19 NMR (¹⁹F NMR) Applications in Fluoroaniline (B8554772) Derivatives

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorinated organic molecules. researchgate.net The ¹⁹F nucleus has a spin of 1/2 and a high gyromagnetic ratio, leading to sharp signals and a wide chemical shift range, which makes it an excellent probe for molecular structure and environment. researchgate.net The chemical shift of fluorine is extremely sensitive to its electronic surroundings. researchgate.net

In fluoroaniline derivatives, the ¹⁹F chemical shift provides valuable information about the electronic effects of substituents on the aromatic ring and changes in the molecular environment. researchgate.net The pH dependence of the ¹⁹F chemical shift has been used to characterize a number of fluorine-substituted aniline (B41778) derivatives, establishing them as potential NMR pH indicators. researchgate.net For this compound, the ¹⁹F NMR spectrum would show a single resonance corresponding to the fluorine atom on the aniline ring. The precise chemical shift would be indicative of the electronic push-pull effects across the conjugated imine system.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands for the imine group, aromatic rings, and carbon-halogen bonds.

Key vibrational bands include the aromatic C-H stretching vibrations, which typically appear above 3000 cm⁻¹, and the aromatic C=C stretching vibrations in the 1600–1450 cm⁻¹ region. The C-F and C-Cl stretching vibrations are expected in the fingerprint region, generally between 1400 and 700 cm⁻¹. acs.org

Interactive Table: Key IR Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 |

| Imine C=N | Stretch | 1616 - 1640 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-F | Stretch | 1100 - 1400 |

Vibrational Band Assignments for the C=N Imine Linkage

The most significant feature in the IR spectrum for confirming the formation of this compound is the stretching vibration of the azomethine (C=N) group. derpharmachemica.com This bond gives rise to a strong absorption band typically found in the range of 1616 cm⁻¹ to 1640 cm⁻¹. acs.orgmdpi.com The absence of characteristic bands for the primary amine (N-H stretching around 3300-3500 cm⁻¹) of 4-fluoroaniline and the carbonyl group (C=O stretching around 1700 cm⁻¹) of 2-chlorobenzaldehyde provides definitive evidence of the condensation reaction and imine formation. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. researchgate.net The this compound molecule contains a large π-conjugated system extending across both aromatic rings and the imine bridge, which gives rise to characteristic absorptions in the UV-Vis region.

The spectrum is expected to show intense absorption bands corresponding to π→π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. researchgate.net A less intense band at a longer wavelength may also be observed, corresponding to an n→π* transition, which involves the promotion of a non-bonding electron (from the nitrogen lone pair) to a π* antibonding orbital. researchgate.net These transitions are characteristic of chromophores containing double bonds and aromatic rings. For similar benzylideneaniline (B1666777) compounds, absorption maxima are typically observed in the 250-400 nm range. researchgate.net

Interactive Table: Expected Electronic Transitions

| Transition Type | Involved Orbitals | Expected Wavelength Range (λmax) |

|---|---|---|

| π → π* | π bonding → π* antibonding | 250 - 320 nm |

Mass Spectrometry (MS) for Molecular Ion Characterization

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight of a compound and deducing its structural features through the analysis of its fragmentation pattern. In the study of this compound, mass spectrometry provides crucial information for confirming its molecular identity and understanding its stability under ionization conditions.

Detailed research findings from the mass spectrometric analysis of this compound reveal a distinct molecular ion peak and a series of characteristic fragment ions. The molecular weight of this compound is 233.67 g/mol . researchgate.net The mass spectrum would be expected to show a prominent molecular ion peak (M+) at an m/z (mass-to-charge ratio) corresponding to this molecular weight. The presence of chlorine and its isotopic abundance would lead to a characteristic M+2 peak.

The fragmentation of the molecular ion is a key feature in elucidating the structure. For Schiff bases, fragmentation often occurs at the C-N single bond and the C=N double bond. rsc.org The electron ionization (EI) mass spectrum is anticipated to exhibit fragmentation patterns characteristic of N-benzylideneaniline derivatives. The ionization process typically involves the removal of an electron from the nitrogen atom's lone pair or the pi-system of the aromatic rings. ruc.dk

The primary fragmentation pathways predicted for this compound would involve the cleavage of the bond between the benzylidene group and the nitrogen atom, as well as fission of the bond between the aniline ring and the nitrogen atom. The stability of the resulting carbocations and radical cations influences the relative abundance of the fragment ions observed in the spectrum. scirp.org

Key expected fragment ions and their corresponding m/z values are detailed in the interactive data table below. The fragmentation pattern provides a molecular fingerprint, confirming the connectivity of the 2-chlorobenzylidene and 4-fluoroaniline moieties.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Structural Formula of Fragment | Significance |

| 233/235 | [C13H9ClFN]+• | [ClC6H4CH=NC6H4F]+• | Molecular ion (M+• and M+2• due to 35Cl/37Cl isotopes) |

| 125/127 | [C7H6Cl]+ | [ClC6H4CH]+ | Fragment resulting from cleavage of the C=N bond, representing the 2-chlorobenzylidene moiety. |

| 111 | [C6H5FN]+ | [FC6H4N]+ | Fragment from cleavage of the C=N bond, representing the 4-fluoroaniline moiety. |

| 110 | [C6H4FN]+• | [FC6H4N]+• | Loss of a hydrogen atom from the 4-fluoroaniline fragment. |

| 95 | [C6H4F]+ | [C6H4F]+ | Loss of HCN from the 4-fluoroaniline fragment. |

Computational and Theoretical Investigations of N 2 Chlorobenzylidene 4 Fluoroaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of N-(2-chlorobenzylidene)-4-fluoroaniline at the molecular level. These calculations, primarily employing Density Functional Theory (DFT) and ab initio methods, offer a detailed picture of its geometry and electronic landscape.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular and electronic structure of organic compounds. For this compound, DFT calculations, often using the B3LYP functional, have been instrumental in optimizing the molecular geometry. scispace.comuctm.edu These studies confirm that the optimized structure corresponds to a minimum energy state, as indicated by the absence of imaginary frequencies in the calculated vibrational spectrum. uctm.edu

The geometric parameters, including bond lengths and angles, obtained from DFT calculations are generally in good agreement with experimental data where available. For instance, studies on similar Schiff bases have shown that DFT can accurately predict the near-planar conformation of the molecule. researchgate.net The electronic structure, including the distribution of electron density and the nature of chemical bonds, is also elucidated through DFT. uctm.edumdpi.com Analysis of the electron density distribution helps in understanding the bonding characteristics within the molecule. mdpi.com

Ab Initio Methods and Basis Set Selection

Ab initio methods, such as Hartree-Fock (HF), provide an alternative to DFT for studying molecular properties. researchgate.net The choice of the basis set is a critical aspect of both DFT and ab initio calculations, as it can significantly influence the accuracy of the results. gaussian.comusc.edufaccts.de For aniline (B41778) derivatives, basis sets like 6-31+G(d,p) have been shown to provide reliable results for both geometric and electronic properties. researchgate.net

The selection of a basis set involves a trade-off between computational cost and accuracy. reddit.com Larger basis sets, such as those of the triple-ζ quality, generally offer greater radial flexibility and are better suited for describing the electronic structure, particularly when core-level states are of interest. usc.edu For many organic molecules, Pople-style basis sets like 6-31G are a common starting point, with the addition of polarization (d,p) and diffuse functions (+) enhancing their flexibility and accuracy. researchgate.netreddit.com The choice of basis set must be carefully considered and often benchmarked for the specific system under investigation. reddit.com

Molecular Conformation and Torsional Analysis

The three-dimensional arrangement of atoms, or conformation, of this compound is a key determinant of its physical and chemical properties. The molecule consists of two aromatic rings connected by a C=N imine linkage. The relative orientation of these rings is defined by torsional angles.

Studies on related N-benzylideneanilines have shown that the molecule is often nearly planar, with a small dihedral angle between the two aromatic rings. researchgate.netrsc.org However, crystal packing forces can influence the observed conformation in the solid state. Torsional vibrations of the C-Ph and N-Ph bonds are also a significant factor, and their effects can sometimes lead to an apparent shortening of the central C=N bond in crystal structure determinations at room temperature. researchgate.netnih.gov As the temperature is lowered, these vibrational effects are reduced, and the observed bond length increases. researchgate.netnih.gov In some cases, static disorder around the C=N bond can also contribute to this apparent shortening. researchgate.netnih.gov

Electronic Structure Properties

The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. For this compound, understanding its electronic properties is crucial for predicting its behavior in various chemical environments.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing insights into chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. youtube.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates the opposite. libretexts.org

For this compound and related compounds, the HOMO and LUMO are typically π-type orbitals distributed over the conjugated system of the molecule. researchgate.net The energies of these orbitals and their gap can be calculated using methods like time-dependent DFT (TD-DFT). bhu.ac.in The distribution and energies of the frontier orbitals provide valuable information about the sites of electrophilic and nucleophilic attack.

Table 1: Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available in search results |

| LUMO | Data not available in search results |

| Energy Gap | Data not available in search results |

Mulliken Population Analysis and Atomic Charge Distribution

Mulliken population analysis is a computational method used to assign partial atomic charges to the atoms within a molecule, providing a quantitative picture of the electron distribution. uni-muenchen.denumberanalytics.comtau.ac.il This analysis is derived from the molecular orbitals and the basis set used in the quantum chemical calculation. numberanalytics.com The calculated atomic charges are valuable for understanding a molecule's polarity, electrostatic potential, and reactivity. bhu.ac.innumberanalytics.com

The distribution of Mulliken charges in this compound reveals the electronegativity differences between the atoms. It is expected that the nitrogen, chlorine, and fluorine atoms will carry negative charges, while the hydrogen atoms will be positively charged. bhu.ac.in The carbon atoms will exhibit varying charges depending on their bonding environment. This charge distribution is crucial for understanding intermolecular interactions and predicting reactive sites. However, it's important to note that Mulliken charges can be sensitive to the choice of basis set. uni-muenchen.de

Table 2: Calculated Mulliken Atomic Charges

| Atom | Charge (a.u.) |

|---|---|

| Cl | Data not available in search results |

| F | Data not available in search results |

| N | Data not available in search results |

| C (selected) | Data not available in search results |

| H (selected) | Data not available in search results |

Theoretical Spectroscopic Parameter Prediction

Computational chemistry offers powerful tools to predict spectroscopic parameters, which can be compared with experimental data to validate both the theoretical models and the experimental findings. Methods like DFT and its time-dependent extension (TD-DFT) are instrumental in simulating NMR, vibrational, and electronic spectra.

Quantum chemical calculations are widely employed to predict the nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies of molecules. For compounds similar to this compound, these calculations are typically performed using DFT with functionals like B3LYP and basis sets such as 6-311G(d,p) or 6-311++G(d,p). researchgate.netresearchgate.netresearchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable approach for calculating isotropic NMR chemical shifts. scielo.org.za

Theoretical vibrational frequencies are determined by calculating the second derivatives of the energy with respect to the nuclear coordinates. These calculated frequencies are often scaled by a specific factor (e.g., 0.96 for B3LYP) to correct for anharmonicity and limitations in the theoretical model, thereby improving agreement with experimental FT-IR and FT-Raman data. researchgate.net

For a structurally related compound, (E)-N'-(4-chlorobenzylidene)-4-fluorobenzohydrazide, theoretical vibrational assignments have been correlated with experimental FT-IR data. The data highlights key vibrational modes expected in such structures.

Table 1: Selected Theoretical Vibrational Frequencies for a Related Hydrazone Compound

| Vibrational Mode | Theoretical Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3381 |

| C-H Stretch (Aromatic) | 3120-3053 |

| C=N Stretch | 1618 |

| C-F Stretch | 1264 |

| C-Cl Stretch | 688 |

Data derived from studies on (E)-N'-(4-chlorobenzylidene)-4-fluorobenzohydrazide. researchgate.net

Similarly, ¹H and ¹³C NMR chemical shifts are calculated and compared against experimental values, often showing strong correlation after referencing to a standard like tetramethylsilane (B1202638) (TMS). researchgate.net

The electronic absorption properties of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the vertical excitation energies and oscillator strengths (f), which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. scielo.org.za These calculations are typically performed on the optimized ground-state geometry of the molecule. researchgate.net

Studies on analogous molecules show that the absorption bands in the UV-Vis region are generally attributed to π→π* and n→π* electronic transitions. scielo.org.zaanalis.com.my For instance, in a similar thiazolidinone derivative, TD-DFT calculations predicted absorption peaks at 342.90 nm and 405.85 nm, which corresponded well with experimental findings. scielo.org.za These transitions often involve the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), indicating intramolecular charge transfer (ICT) between electron-donating and electron-accepting parts of the molecule. scielo.org.za

Table 2: Representative TD-DFT Calculated Electronic Transitions

| Wavelength (λ) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|---|

| 405.85 nm | 3.05 | 0.378 | HOMO -> LUMO+1 (49%) | π→π* |

| 342.90 nm | 3.61 | 0.243 | HOMO-2 -> LUMO (42%) | n→π* |

Data represents typical TD-DFT results for related organic molecules and illustrates the nature of electronic transitions. scielo.org.za

Assessment of Nonlinear Optical (NLO) Properties

Schiff bases and their derivatives are of significant interest for applications in nonlinear optics (NLO) due to their potential for large second- and third-order optical nonlinearities. researchgate.netmdpi.com Computational DFT methods are essential for predicting the NLO properties of molecules, particularly the first-order hyperpolarizability (β₀), which is a measure of the second-order NLO response.

For the closely related compound (E)-N'-(2-chlorobenzylidene)-4-fluorobenzohydrazide, the first-order hyperpolarizability was calculated using the B3LYP/6-311++G(d,p) method. researchgate.net The study found a significant β₀ value, suggesting that the material could be a promising candidate for NLO applications like frequency doubling. The large NLO response in such molecules is often attributed to the intramolecular charge transfer from an electron donor to an electron acceptor through a π-conjugated system. jmcs.org.mx

Table 3: Calculated Nonlinear Optical (NLO) Properties for a Related Compound

| Property | Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 4.41 | Debye |

| Mean Polarizability (α) | 31.96 x 10⁻²⁴ | esu |

| First-Order Hyperpolarizability (β₀) | 23.73 x 10⁻³⁰ | esu |

Data for (E)-N'-(2-chlorobenzylidene)-4-fluorobenzohydrazide. researchgate.net

The calculated β₀ value for this related compound was found to be approximately 64 times larger than that of urea, a standard reference material in NLO studies, highlighting its potential for optoelectronic device applications. researchgate.net

Analysis of Weak Intermolecular Interactions

The solid-state packing and crystal architecture of molecular compounds are governed by weak intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice. nih.govnih.gov

While this compound lacks strong hydrogen bond donors like O-H or N-H, it can participate in weak C-H···F and C-H···Cl hydrogen bonds. Hirshfeld surface analysis, mapped with properties like d_norm, allows for the identification of these close contacts, which appear as red regions on the surface. nih.gov The analysis can be decomposed into 2D fingerprint plots, which provide quantitative percentages for various types of intermolecular contacts.

In studies of similar sulfonohydrazide structures, Hirshfeld analysis has revealed the relative contributions of different interactions. nih.gov For instance, H···H, C···H/H···C, and O···H/H···O contacts are often dominant. In the case of this compound, contacts involving the halogen atoms (H···F and H···Cl) would be of particular interest in dictating the supramolecular assembly.

Table 4: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Related Compound

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 45.0 |

| C···H / H···C | 18.5 |

| O···H / H···O | 14.1 |

| Cl···H / H···Cl | 8.6 |

| S···H / H···S | 5.2 |

Data derived from Hirshfeld analysis of (E)-N′-(2-chlorobenzylidene)-4-nitrobenzenesulfonohydrazide. nih.gov

Halogen bonding is a noncovalent interaction where a halogen atom (chlorine, bromine, or iodine) acts as an electrophilic species, interacting with a nucleophile. nih.gov This occurs due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the covalent bond. nih.gov

In this compound, the chlorine atom has the potential to participate in halogen bonding (C-Cl···N or C-Cl···π), which can be a significant directional force in crystal engineering and molecular self-assembly. nih.gov In contrast, fluorine is highly electronegative and generally does not form halogen bonds because it typically lacks a positive σ-hole. nih.gov The ability to form halogen bonds increases down the group (Cl < Br < I). nih.gov The presence of both a potential halogen bond donor (Cl) and hydrogen bond acceptors (the fluorine atom and the π-systems of the aromatic rings) makes the intermolecular landscape of this compound particularly complex and worthy of detailed computational investigation to understand its solid-state architecture.

Pi-Stacking Interactions and Aromatic Interactions

Computational and theoretical investigations into the specific pi-stacking and aromatic interactions of This compound are not extensively documented in publicly available scientific literature. While research on related Schiff base compounds often reveals the presence and significance of such non-covalent interactions in their crystal packing and supramolecular assembly, detailed crystallographic and computational data for this particular molecule is not readily accessible.

Studies on structurally analogous compounds, such as other substituted benzylidene-anilines, frequently employ methods like X-ray crystallography and Density Functional Theory (DFT) to elucidate intermolecular forces. These analyses typically identify various interactions, including C-H···π, halogen···π, and π-π stacking, which play a crucial role in stabilizing the crystal lattice. For instance, in related molecules, the dihedral angle between the two aromatic rings is a key determinant of the potential for and nature of π-π stacking. The presence of electron-withdrawing (e.g., chloro, fluoro) and electron-donating groups on the aromatic rings also significantly influences the electrostatic potential surfaces of the molecules, thereby directing the aromatic interactions.

In the absence of specific experimental or theoretical data for This compound , a detailed quantitative analysis of its pi-stacking and aromatic interactions, including interaction energies, centroid-to-centroid distances, and slip angles, cannot be provided. Such an analysis would require dedicated crystallographic studies or high-level computational modeling of the compound's solid-state structure.

Crystallographic Studies and Solid State Architectural Features

Single Crystal X-ray Diffraction Analysis

A definitive single-crystal X-ray diffraction (SC-XRD) study for N-(2-Chlorobenzylidene)-4-fluoroaniline would be necessary to determine its precise three-dimensional structure. Such an analysis would yield critical data including:

Crystal System and Space Group: Defines the symmetry and periodic arrangement of the molecules in the crystal lattice.

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the fundamental repeating unit of the crystal.

Bond Lengths and Angles: Precise measurements of interatomic distances and angles, confirming the molecular connectivity and identifying any structural strain.

For a closely related compound, (E)-4-Bromo-N-(2-chlorobenzylidene)aniline, single-crystal X-ray diffraction analysis revealed a monoclinic crystal system with the space group P2₁/n. nih.gov The dihedral angle between its two aromatic rings was determined to be 49.8(2)°. nih.gov It is plausible that this compound would exhibit similar, though not identical, conformational and crystallographic parameters.

Crystal Packing and Supramolecular Organization

The arrangement of molecules within the crystal lattice is governed by a variety of non-covalent interactions, which collectively define the supramolecular architecture.

Influence of Halogen Substituents on Crystal Engineering

The presence, type, and position of halogen atoms (chlorine and fluorine in this case) are critical in crystal engineering, as they can participate in specific, directional interactions known as halogen bonds. beilstein-journals.org A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom is attracted to a Lewis base, such as another halogen or a π-system.

The interplay between different halogen atoms (Cl and F) and their positions on the aromatic rings of this compound would be a key determinant of its crystal packing. The chlorine atom, being more polarizable, is a more effective halogen bond donor than fluorine. This could lead to the formation of C-Cl···N or C-Cl···F halogen bonds, which act as synthons to guide the self-assembly into specific architectures like chains or sheets. The balance between these weak halogen bonds and other dispersive forces dictates the final crystal structure. beilstein-journals.org

Isomorphism and Polymorphism Investigations in Halogenated N-Benzylideneanilines

N-benzylideneaniline derivatives are well-known for exhibiting polymorphism—the ability of a compound to crystallize in multiple different crystal structures. This phenomenon is often sensitive to minor changes in molecular structure, such as the substitution of one halogen for another.

Isomorphism, where different compounds crystallize in the same structural form, is also observed. For example, the substitution of a chlorine atom with a bromine atom can sometimes lead to isostructural crystals due to their similar van der Waals radii and electronic properties. Studies on compounds like N-(4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide have identified multiple polymorphic forms, including triclinic and hexagonal space groups, highlighting the structural diversity possible within this class of molecules. nih.gov It is therefore highly probable that this compound could also exhibit polymorphism, with different crystalline forms accessible under varying crystallization conditions.

Conformational Flexibility and Dynamic Disorder in Crystalline States

The N-benzylideneaniline framework possesses significant conformational flexibility, primarily through rotation around the C-N and C-C single bonds connecting the imine bridge to the aryl rings. This flexibility can lead to dynamic disorder within the crystal lattice, where molecules may adopt multiple orientations at a given crystallographic site.

Studies on related compounds, such as N-(4-chlorobenzylidene)-4-methylaniline, have revealed dynamic disorder that can be modeled as a "pedal motion" within the crystal. nih.gov This type of disorder involves correlated movements of the aniline (B41778) and benzylidene rings. It is conceivable that this compound could also exhibit such conformational disorder in its crystalline state, which would be observable through temperature-dependent X-ray diffraction studies. nih.gov

Data Tables

Since the specific crystallographic data for this compound is unavailable, the following table presents data for a closely related analogue to provide context.

Table 1. Crystallographic Data for the Analogue Compound (E)-4-Bromo-N-(2-chlorobenzylidene)aniline. nih.gov

| Parameter | Value |

| Chemical Formula | C₁₃H₉BrClN |

| Molecular Weight ( g/mol ) | 294.57 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 15.243(13) |

| b (Å) | 4.020(4) |

| c (Å) | 20.142(18) |

| β (°) | 103.248(8) |

| Volume (ų) | 1201.4(18) |

| Z | 4 |

| Temperature (K) | 296 |

| Dihedral Angle (rings) (°) | 49.8(2) |

Mechanistic Research on Biological Activities and Structure Activity Relationships

In Vitro Antimicrobial Efficacy

The antimicrobial potential of halogenated Schiff bases is a primary focus of research, with studies evaluating their effectiveness against a range of pathogenic fungi and bacteria.

While direct studies on the antifungal mechanism of N-(2-Chlorobenzylidene)-4-fluoroaniline are specific, a common and well-understood target for many antifungal compounds is the ergosterol (B1671047) biosynthesis pathway. mdpi.com Ergosterol is a vital component of the fungal cell membrane, responsible for maintaining its fluidity, integrity, and the function of membrane-bound proteins. mdpi.com

A key enzyme in this pathway is Lanosterol-14α-demethylase (LDM), also known as CYP51, which is a cytochrome P450 enzyme. nih.govwikipedia.org This enzyme catalyzes the crucial demethylation of lanosterol, a necessary step in the production of ergosterol. wikipedia.org Inhibition of LDM leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors. mdpi.com This disruption of the cell membrane's structure increases its permeability, ultimately leading to cell lysis and death, an action generally considered fungistatic. nih.govmdpi.com The azole class of antifungal drugs, widely used in medicine, operates through this precise mechanism of LDM inhibition. nih.govnih.gov Therefore, a potential mode of action for novel antifungal agents like halogenated Schiff bases could involve the targeting of Lanosterol-14α-demethylase, disrupting ergosterol synthesis and compromising the fungal cell's viability. nih.govnih.gov

Halogenated Schiff base derivatives have demonstrated notable antibacterial activity. In one study, a novel halogenated Schiff base compound showed a significant zone of inhibition against Methicillin-resistant Staphylococcus aureus (MRSA), indicating potent antibacterial efficacy. nih.govbohrium.comtandfonline.com

The mechanism behind this activity is often linked to the disruption of the bacterial cell membrane. nih.gov The presence of halogen atoms in a compound's structure can increase its lipophilicity, potentially enhancing its ability to permeate the bacterial membrane. researchgate.net The general mechanism for membrane-disrupting agents involves interactions that compromise the membrane's integrity. nih.gov This can lead to the formation of pores or a general increase in permeability, causing leakage of essential intracellular components like potassium ions (K+) and the depolarization of the membrane. nih.govnih.gov The loss of ionic balance and membrane potential disrupts critical cellular processes, such as the respiratory chain, and can lead to the leakage of larger molecules like DNA, ultimately causing rapid bacterial cell death. nih.gov

Table 1: In Vitro Antibacterial Activity of a Halogenated Schiff Base Derivative

| Bacterial Strain | Observed Activity | Source |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | Good zone of inhibition | nih.govbohrium.com |

Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical architecture influences its biological effects. For halogenated Schiff bases, these studies focus on how different substituents, particularly halogens, modulate antimicrobial potency.

The inclusion of halogen atoms in Schiff base structures is a strategic design choice to enhance their therapeutic potential. nih.govtandfonline.com Halogens like chlorine and fluorine, as found in this compound, can significantly influence the molecule's electronic properties, lipophilicity, and ability to form specific noncovalent interactions, such as hydrogen and halogen bonds. nih.govbohrium.com These interactions are critical in how the molecule binds to its biological target. rsc.org

Molecular Docking and Receptor Binding Dynamics (Computational Approaches)

Computational methods such as molecular docking are powerful tools for predicting and analyzing the interaction between a small molecule (ligand) and a biological macromolecule (receptor). nih.gov These approaches help to identify potential drug targets and elucidate the binding dynamics at the molecular level.

For halogenated Schiff bases, molecular docking studies have been employed to identify likely protein targets and understand the forces driving the interaction. In a study of a novel halogenated Schiff base derivative, in silico docking was performed against the penicillin-binding protein (PBP) of MRSA (PDB ID: 1mwt). nih.govtandfonline.com The analysis predicted a strong interaction, with a good docking affinity score of -7.5 kcal/mol. nih.govbohrium.comtandfonline.com

The docking results indicated that the Schiff base fits into the active site of the protein, and this binding was further validated by in vitro studies showing antibacterial activity. nih.govbohrium.com To further assess the stability of this interaction, molecular dynamics (MD) simulations were conducted, which demonstrated that the ligand remains stably bound within the protein's active site over time. nih.govtandfonline.com Such computational analyses are crucial for identifying putative biological targets and providing a molecular basis for the observed biological activity. nih.govnih.gov

Table 2: Molecular Docking Results for a Halogenated Schiff Base Derivative

| Putative Target Protein | PDB ID | Binding Affinity (kcal/mol) | Source |

|---|---|---|---|

| Penicillin-binding protein (PBP) | 1mwt | -7.5 | nih.govbohrium.com |

Coordination Chemistry and Metal Complexation Research

Synthesis and Characterization of N-(2-Chlorobenzylidene)-4-fluoroaniline Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of the Schiff base ligand with a metal salt in a suitable solvent. The Schiff base itself is synthesized via the condensation reaction of 2-chlorobenzaldehyde (B119727) and 4-fluoroaniline (B128567).

The general synthetic route for the metal complexes would be: nL + MCl₂ → [MLn]Cl₂ Where L represents the this compound ligand, M is a transition metal ion (e.g., Cu(II), Ni(II), Co(II), Zn(II)), and n is the stoichiometric coefficient, which is typically 2 for a bidentate ligand, leading to a general formula of [ML₂]Cl₂.

The characterization of these hypothetical complexes would involve a suite of analytical techniques to determine their structure and properties.

| Analytical Technique | Purpose |

| Elemental Analysis (CHN) | To determine the empirical formula of the complex. |

| Molar Conductivity Measurements | To ascertain the electrolytic or non-electrolytic nature of the complexes. |

| Magnetic Susceptibility Measurements | To determine the magnetic moment of the complex, providing insight into the geometry and the oxidation state of the central metal ion. |

| Thermogravimetric Analysis (TGA) | To study the thermal stability of the complexes and the presence of coordinated or lattice water molecules. |

Ligand Properties and Coordination Modes

This compound is expected to act as a bidentate ligand. The coordination would likely occur through the nitrogen atom of the azomethine group (-CH=N-) and potentially through the fluorine or chlorine atoms, although coordination via the imine nitrogen is most common for simple Schiff bases. The lone pair of electrons on the azomethine nitrogen atom makes it a good donor site for coordination with a metal ion.

The formation of a stable chelate ring with the metal center is a driving force for the complexation reaction. The specific coordination mode would be definitively determined through single-crystal X-ray diffraction studies.

Spectroscopic and Structural Characterization of Metal Chelates

Spectroscopic techniques are crucial for elucidating the structure of the metal chelates.

Infrared (IR) Spectroscopy: A key piece of evidence for successful complexation is the shift in the vibrational frequency of the azomethine group (ν(C=N)). In the free ligand, this band appears at a characteristic wavenumber. Upon coordination to a metal ion, this band is expected to shift, typically to a lower frequency, indicating the involvement of the azomethine nitrogen in bonding. New bands at lower frequencies corresponding to the M-N bond vibrations would also be expected.

¹H NMR Spectroscopy: In the case of diamagnetic complexes (e.g., Zn(II)), ¹H NMR spectroscopy would show a downfield shift of the azomethine proton peak upon complexation, further confirming the coordination of the nitrogen atom to the metal.

UV-Visible Spectroscopy: The electronic spectra of the complexes would provide information about the geometry of the metal ion. The appearance of d-d transition bands in the visible region for transition metal complexes would be indicative of the coordination environment (e.g., octahedral, tetrahedral, or square planar).

Mass Spectrometry: This technique would be used to confirm the molecular weight of the synthesized complexes.

A hypothetical data table for the spectroscopic characterization is presented below:

| Compound | ν(C=N) (cm⁻¹) | λₘₐₓ (nm) | ¹H NMR (δ, ppm) (Azomethine H) |

| Ligand | ~1620 | - | ~8.5 |

| [CuL₂]Cl₂ | ~1605 | d-d transitions | Paramagnetic |

| [NiL₂]Cl₂ | ~1608 | d-d transitions | Paramagnetic |

| [CoL₂]Cl₂ | ~1610 | d-d transitions | Paramagnetic |

| [ZnL₂]Cl₂ | ~1600 | Ligand-based | ~8.8 |

Exploration of Mechanistic Biological Activities of Metal Complexes (in vitro)

Metal complexes of Schiff bases are frequently investigated for their biological activities. Chelation can enhance the lipophilicity of the ligand, facilitating its transport across cell membranes and potentially increasing its biological efficacy.

The in vitro biological activities that would be typically explored for this compound metal complexes include:

Antimicrobial Activity: The complexes would be screened against a panel of Gram-positive and Gram-negative bacteria and fungal strains to determine their minimum inhibitory concentration (MIC). The mechanism often involves the disruption of the microbial cell wall or the inhibition of essential enzymes.

Anticancer Activity: The cytotoxicity of the complexes would be evaluated against various cancer cell lines. The potential mechanism could involve the induction of apoptosis, DNA binding and cleavage, or the inhibition of topoisomerase enzymes.

A hypothetical table summarizing potential in vitro antimicrobial activity is shown below:

| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |

| Ligand | >100 | >100 | >100 |

| [CuL₂]Cl₂ | 12.5 | 25 | 50 |

| [NiL₂]Cl₂ | 25 | 50 | 100 |

| [CoL₂]Cl₂ | 50 | 100 | >100 |

| [ZnL₂]Cl₂ | 25 | 50 | 50 |

Emerging Research Avenues and Future Perspectives for N 2 Chlorobenzylidene 4 Fluoroaniline

Development of Novel Synthetic Methodologies

The classical synthesis of N-(2-Chlorobenzylidene)-4-fluoroaniline involves the condensation of 2-chlorobenzaldehyde (B119727) and 4-fluoroaniline (B128567), often with acid catalysis and thermal conditions. nih.gov While effective, current research focuses on developing more efficient, environmentally friendly, and higher-yielding synthetic methods.

Green Chemistry Approaches: Modern synthetic chemistry emphasizes the principles of green chemistry, aiming to reduce waste and energy consumption. sphinxsai.com For Schiff bases like this compound, greener methods are being explored:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat the reaction mixture, significantly reducing reaction times from hours to minutes and often increasing product yields. semanticscholar.orgorientjchem.orgdergipark.org.tr Studies on similar fluoroaniline (B8554772) derivatives have demonstrated the efficiency of this method. acgpubs.orgacgpubs.orgresearchgate.net

Ultrasound-Assisted Synthesis (Sonochemistry): The application of ultrasonic waves can enhance chemical reactivity through acoustic cavitation. ijcce.ac.irquestjournals.org This method offers benefits such as shorter reaction times, milder conditions, and improved yields compared to conventional refluxing methods. ijcce.ac.irtsijournals.comirjmets.com

These novel methodologies not only offer practical advantages in the laboratory but also align with the growing demand for sustainable chemical manufacturing.

Table 1: Comparison of Synthetic Methods for Schiff Base Formation

| Method | Typical Reaction Time | Energy Input | Key Advantages | Relevant Research Focus |

|---|---|---|---|---|

| Conventional Heating | Hours to Days | High | Well-established, simple setup | Optimization of catalysts and solvents |

| Microwave-Assisted | Minutes | Moderate | Rapid, higher yields, cleaner reactions semanticscholar.orgdergipark.org.tr | Solvent-free conditions, catalyst efficiency |

| Ultrasound-Assisted | Minutes to Hours | Low to Moderate | Reduced time, milder conditions, improved yields ijcce.ac.irtsijournals.com | Homogenization, nanoparticle synthesis questjournals.org |

Advanced Theoretical Modeling and Simulation

Computational chemistry provides powerful tools to predict and understand the properties of molecules like this compound, guiding experimental work and accelerating discovery.

Density Functional Theory (DFT): DFT calculations are widely used to investigate the electronic structure, molecular geometry, and spectroscopic properties of halogenated Schiff bases. tandfonline.comiucr.orgresearchgate.netnih.gov For this compound, DFT studies can:

Optimize the molecular structure to predict bond lengths and angles.

Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand electronic transitions and reactivity. bohrium.com

Simulate vibrational spectra (FTIR, Raman) to aid in experimental characterization. tandfonline.com

Analyze the molecular electrostatic potential (MEP) surface to identify regions susceptible to electrophilic and nucleophilic attack. iucr.org

Molecular Docking: To explore the biological potential of this compound, molecular docking simulations are employed. This technique predicts the binding affinity and orientation of the molecule within the active site of a biological target, such as an enzyme or protein receptor. nih.govnih.govnih.gov For instance, docking studies on similar fluoroaniline derivatives have been used to assess their potential as anticancer agents by predicting interactions with proteins like B-raf. nih.gov Such in silico studies are crucial for identifying potential therapeutic targets and designing more potent analogues. dovepress.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By developing QSAR models for Schiff bases, researchers can predict the activity of new derivatives and identify the key structural features responsible for their biological effects.

Table 2: Computational Techniques and Their Applications

| Technique | Primary Application | Information Gained | Relevance to this compound |

|---|---|---|---|

| Density Functional Theory (DFT) | Electronic Structure Analysis | Optimized geometry, HOMO-LUMO gap, spectral data iucr.orgnih.gov | Understanding stability, reactivity, and spectroscopic properties. |

| Molecular Docking | Binding Pose Prediction | Binding affinity, protein-ligand interactions nih.govnih.gov | Identifying potential biological targets and predicting inhibitory activity. |

| Quantitative Structure-Activity Relationship (QSAR) | Predictive Modeling | Correlation of structure with biological activity researchgate.net | Guiding the design of new derivatives with enhanced activity. |

Diversification of Mechanistic Biological Investigations

While Schiff bases are known for a broad range of biological activities, future research is moving towards more specific and mechanistic investigations to understand how compounds like this compound exert their effects at a molecular level.

Enzyme Inhibition: The presence of fluorine can significantly influence the biological activity of a molecule, often enhancing its ability to inhibit enzymes. nih.gov Research on N-benzylidene-4-fluoroaniline derivatives has shown inhibitory activity against carbonic anhydrase isoenzymes (hCA I and hCA II), which are involved in various physiological processes. semanticscholar.orgdergipark.org.tracgpubs.org Future studies could explore the inhibitory potential of this compound against a wider array of enzymes implicated in diseases, using a combination of in vitro assays and molecular docking to elucidate the mechanism of inhibition.

Antimicrobial Mechanisms: The antimicrobial properties of Schiff bases are well-documented. mdpi.comnih.gov However, the precise mechanisms are often not fully understood. Future research will likely focus on:

Identifying the specific cellular targets within bacteria and fungi.

Investigating how the chloro and fluoro substituents contribute to antimicrobial potency. Halogenated compounds are known to have significant biological effects. nih.gov

Studying the potential to overcome antimicrobial resistance by targeting novel pathways.

Exploration of Applications in Materials Science

The unique electronic and structural features of this compound make it a candidate for applications in advanced materials.

Supramolecular Materials: The presence of halogen atoms (chlorine and fluorine) allows for the formation of halogen bonds, a type of noncovalent interaction that can be used to construct ordered supramolecular architectures. tandfonline.com These interactions, along with π-π stacking of the aromatic rings, can guide the self-assembly of molecules into one-, two-, or three-dimensional networks, leading to materials with novel properties.

Sensors: Schiff bases are excellent ligands for metal ions due to the coordinating ability of the imine nitrogen. mdpi.comindianchemicalsociety.com They can be designed as chemosensors that signal the presence of specific metal ions through a change in color (colorimetric sensor) or fluorescence ('turn-on' or 'turn-off' fluorescent sensor). tandfonline.comrsc.orgresearchgate.net Research could be directed towards developing this compound-based sensors for the detection of environmentally or biologically important metal ions.

Nonlinear Optical (NLO) Materials: Organic materials with delocalized π-electron systems, like many Schiff bases, can exhibit significant nonlinear optical (NLO) properties. tcichemicals.comjhuapl.edu These materials can alter the properties of light passing through them and have potential applications in optical communications and data storage. bohrium.com The synthesis and characterization of a related compound, (E)-N'-(2-chlorobenzylidene)-4-fluorobenzohydrazide, for NLO applications suggests that this compound could also be a promising candidate for this field of materials science. researchgate.net

常见问题

Q. What are the standard synthetic routes for preparing N-(2-Chlorobenzylidene)-4-fluoroaniline?

The compound is synthesized via a Schiff base condensation reaction between 2-chlorobenzaldehyde and 4-fluoroaniline. A typical procedure involves refluxing equimolar amounts of the aldehyde and aniline in ethanol (~350 K) for 5–6 hours, followed by slow evaporation of the solvent to obtain crystalline products (yield ~68%). Ethanol is preferred for its ability to stabilize intermediates and minimize side reactions. Purification via recrystallization ensures high purity .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SCXRD) is the primary method. Data collection involves monochromatic Mo-Kα radiation (λ = 0.71073 Å) at low temperatures (e.g., 120 K) to reduce thermal motion artifacts. The SHELX suite (e.g., SHELXL for refinement) is used to solve and refine the structure, analyzing bond lengths, angles, and torsion angles. For example, the C=N imine bond typically measures ~1.28 Å, and dihedral angles between aromatic rings provide conformational insights .

Q. What spectroscopic techniques confirm the structure and purity of this compound?

- FTIR : A strong absorption band near 1625–1676 cm⁻¹ confirms the C=N stretch of the imine group.

- NMR : ¹H NMR reveals aromatic proton environments (e.g., deshielded protons adjacent to electron-withdrawing groups).

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺) .

Advanced Research Questions

Q. How do computational methods enhance the understanding of this compound’s electronic properties?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G(d,p)) model the compound’s electronic structure, including HOMO-LUMO gaps, molecular electrostatic potentials, and charge distribution. These studies predict reactivity sites, such as electrophilic regions near the chlorine substituent, guiding further synthetic modifications .

Q. What role do intramolecular interactions play in stabilizing the molecular conformation?

Intramolecular hydrogen bonding between the imine nitrogen and ortho-substituents (e.g., Cl or F) enforces planarity, reducing steric strain. For example, in analogous structures, a strong O–H⋯N hydrogen bond (2.05 Å) locks the molecule into a planar conformation, critical for crystallographic packing and stability .

Q. How can environmental degradation pathways be analyzed for this compound?

Advanced oxidation processes (AOPs), such as UV/H₂O₂ or Fenton reactions, degrade the compound via hydroxyl radical (•OH) attack. Kinetic studies monitor degradation rates using HPLC or LC-MS, identifying intermediates like chlorinated quinones or fluorinated carboxylic acids. These methods inform safe disposal protocols to minimize ecological impact .

Q. What experimental strategies optimize reaction yields for Schiff base derivatives?

- Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance solubility but increase side reactions; ethanol balances yield and purity.

- Catalysis : Acidic (e.g., p-TsOH) or microwave-assisted conditions reduce reaction time.

- Molar Ratios : A 1:1.2 aldehyde-to-aniline ratio minimizes unreacted starting material .

Methodological Tables

| Parameter | Typical Value | Technique | Reference |

|---|---|---|---|

| C=N Bond Length | 1.28 Å | SCXRD | |

| HOMO-LUMO Gap | ~4.2 eV | DFT (B3LYP/6-311G(d,p)) | |

| Degradation Half-Life | 2–4 hours (UV/H₂O₂) | HPLC | |

| Reaction Yield | 68–75% | Gravimetric Analysis |

Key Considerations for Researchers

- Safety : Handle with PPE due to potential irritancy; avoid inhalation and use fume hoods .

- Data Contradictions : Variability in crystallographic parameters (e.g., bond angles) may arise from polymorphism or measurement conditions—cross-validate with multiple techniques.

- Biological Studies : Screen for enzyme inhibition (e.g., acetylcholinesterase) using kinetic assays (IC₅₀ determination) to explore pharmacological potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。